6,10-di-Hydroxy Norethindrone Acetate
Description
6,10-di-Hydroxy Norethindrone Acetate (CAS: 3734-67-6) is a synthetic progestin derivative structurally related to norethindrone acetate, a 19-nortestosterone compound widely used in hormonal contraceptives and hormone replacement therapy. These modifications may influence its bioavailability, androgenic activity, and interactions with hepatic enzymes, as seen in structurally similar derivatives .
Properties
Molecular Formula |
C₂₂H₂₈O₅ |
|---|---|
Molecular Weight |
372.45 |
Origin of Product |
United States |
Comparison with Similar Compounds
Norethindrone Acetate (NETA)
- Structure: A 19-nortestosterone derivative with an acetylated hydroxyl group at position 17α and a ketone at position 3.
- Key Features: Lower androgenic activity compared to gonane progestins (e.g., levonorgestrel) due to its estrane backbone .
- Metabolism : Converted to ethinyl estradiol via aromatase, contributing to estrogenic effects in combined oral contraceptives (COCs) .
6,7-Dehydro Norethindrone Acetate
6α-Hydroxy Norethindrone Acetate
- Structure: Hydroxylation at position 6α, a known impurity in NETA synthesis.
6,10-di-Hydroxy Norethindrone Acetate
- Distinctive Features : Dual hydroxylation at positions 6 and 10 likely reduces metabolic degradation and enhances solubility. This modification may diminish androgenic activity compared to NETA, analogous to hydroxylated derivatives of other progestins .
Pharmacodynamic and Pharmacokinetic Comparisons
Androgenic Activity
Metabolic Effects
- Norethindrone Acetate: Inhibits hepatic triglyceride secretion, reducing serum triglycerides in glucose-fed swine . However, combined with leuprolide acetate, it decreases HDL cholesterol and increases LDL/HDL ratios in humans .
- Medroxyprogesterone Acetate (MPA) : Less potent than NETA in stimulating prolactin production in endometrial stromal cells, suggesting differential receptor activation .
Clinical Efficacy and Adverse Event Profiles
Breakthrough Bleeding
- NETA Monotherapy: 68% of endometriosis patients experienced breakthrough bleeding vs. 14% with leuprolide acetate alone. Combination therapy (NETA + leuprolide) reduced bleeding to 20% .
- Elagolix + NETA: Lower incidence of hot flashes and nausea compared to elagolix monotherapy, attributed to NETA’s estrogen-stabilizing effects .
Lipid Profile Impact
| Regimen | HDL Cholesterol Change | LDL/HDL Ratio Change |
|---|---|---|
| Leuprolide + NETA | ↓ 15–20% | ↑ 25–30% |
| Triphasic Norgestimate + EE2 | Neutral | Neutral |
| Monophasic NETA + EE2 | ↓ 10% | ↑ 15% |
Data from
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